molecular formula C7H5ClF3N B120176 4-Chloro-3-(trifluoromethyl)aniline CAS No. 320-51-4

4-Chloro-3-(trifluoromethyl)aniline

Cat. No.: B120176
CAS No.: 320-51-4
M. Wt: 195.57 g/mol
InChI Key: ASPDJZINBYYZRU-UHFFFAOYSA-N
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Description

. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Mechanism of Action

Target of Action

It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract.

Mode of Action

It’s known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with cellular components in these tissues, leading to an inflammatory response.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the nitration of 4-chloro-3-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . Another method includes the reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with ammonia or an amine under suitable conditions .

Industrial Production Methods: In industrial settings, the compound is often produced by the reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with ammonia in the presence of a solvent like acetone. The reaction mixture is stirred at room temperature, and anhydrous hydrogen chloride gas is passed through to adjust the pH, leading to the precipitation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)aniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPDJZINBYYZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059804
Record name Benzenamine, 4-chloro-3-(trifluoromethyl)-
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

320-51-4
Record name 4-Chloro-3-(trifluoromethyl)aniline
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Record name 4-Chloro-3-(trifluoromethyl)aniline
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Record name 4-Chloro-3-(trifluoromethyl)aniline
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Record name Benzenamine, 4-chloro-3-(trifluoromethyl)-
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Record name Benzenamine, 4-chloro-3-(trifluoromethyl)-
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Record name 4-CHLORO-3-(TRIFLUOROMETHYL)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-3-(trifluoromethyl)aniline in the synthesis of regorafenib?

A1: this compound serves as a crucial building block in the multi-step synthesis of regorafenib. It participates in two key reactions:

  • Amidation: It reacts with phenyl chloroformate to form an intermediate, which subsequently reacts with 4-amino-3-fluorophenol. []
  • Alkylation: It undergoes an alkylation reaction with another intermediate derived from 4-amino-3-fluorophenol. []

Q2: Are there alternative synthetic routes for regorafenib that utilize this compound?

A2: Yes, research indicates an alternative pathway for regorafenib synthesis where this compound reacts with propenyl chloroformate to produce (4-chloro-3-trifluoromethylaniline)-propylene acid ester. This intermediate then undergoes a substitution reaction with 4-(4-amino-3-trifluoromethyl-N-methyl pyrrolidine) to yield regorafenib. [] This method emphasizes the adaptability of this compound in different reaction schemes to achieve the desired pharmaceutical product.

Q3: Beyond regorafenib, are there other applications for this compound in chemical synthesis?

A3: Yes, this compound acts as a starting material in the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-methylphenyl)urea. [] This reaction involves a one-pot method utilizing triphosgen and 4-methylaniline alongside this compound. This example demonstrates the broader utility of this compound in constructing various urea derivatives with potential applications in different fields.

Q4: What analytical techniques are employed to characterize and quantify this compound?

A4: Gas-liquid chromatography, particularly after derivatization into trimethylsilyl derivatives using MSTFA (N-methyl-N-trimethyl-silyl trifluoroacetamide), is a viable method for analyzing this compound. This technique, coupled with a flame-ionization detector, allows for quantitative determination and achieves good resolution from other related compounds. [] This highlights the importance of analytical chemistry in characterizing and ensuring the purity of this compound during synthesis and in final products.

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